molecular formula C7H13ClFNO B13895100 (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

Cat. No.: B13895100
M. Wt: 181.63 g/mol
InChI Key: PHWXLOZAUJQMHT-UHFFFAOYSA-N
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Description

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol hydrochloride is a bicyclic amine derivative with a fluorine substituent at the 5-position and a hydroxymethyl group at the 1-position of the 3-azabicyclo[3.1.1]heptane scaffold. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its molecular formula is C₇H₁₂FNO·HCl (MW: 181.64), and it is characterized by a rigid bicyclic structure that confers stereochemical specificity, critical for receptor binding in medicinal chemistry .

Properties

Molecular Formula

C7H13ClFNO

Molecular Weight

181.63 g/mol

IUPAC Name

(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride

InChI

InChI=1S/C7H12FNO.ClH/c8-7-1-6(2-7,5-10)3-9-4-7;/h9-10H,1-5H2;1H

InChI Key

PHWXLOZAUJQMHT-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)F)CO.Cl

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

Property Details
Compound Name (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride
Molecular Formula C7H13FNO·HCl
Molecular Weight Approx. 179.64 g/mol (estimated from related compounds)
Core Structure Azabicyclo[3.1.1]heptane scaffold with fluorine substitution at C5 and hydroxymethyl at C1
Functional Groups Secondary amine (azabicyclic nitrogen), hydroxymethyl (-CH2OH), fluorine substituent, hydrochloride salt

The bicyclic system confers conformational rigidity, and the fluorine atom can influence electronic properties and metabolic stability, which is valuable in drug design.

Research Findings and Analysis

  • Patent Literature: Patents such as US9133159B2 and WO2024128305A1 describe synthetic methods for azabicyclic compounds with heteroatoms and bicyclic frameworks similar to the target compound. These documents emphasize the use of cyclization reactions, selective fluorination, and functional group transformations to achieve the desired structure.

  • Academic Research: Research from university theses and publications (e.g., University of Pavia) highlights the use of [2+2] photocycloaddition and reduction strategies in constructing azabicyclic frameworks with functional handles like hydroxymethyl groups.

  • Commercial Sources: Chemical suppliers describe the synthesis of closely related compounds such as (3-azabicyclo[3.1.1]heptan-6-yl)methanol hydrochloride, indicating the use of reflux in solvents like THF or DCM, reduction steps, and salt formation to achieve pure products.

  • Stereochemistry: The stereochemical configuration is critical for biological activity. Techniques such as chiral HPLC, X-ray crystallography, and NMR spectroscopy are employed to confirm stereochemistry and purity.

Data Table Summarizing Preparation Parameters

Parameter Details / Typical Conditions
Solvents Tetrahydrofuran (THF), Dichloromethane (DCM), Ethanol
Temperature Reflux conditions (~60-80 °C) for cyclization; room temperature to 0 °C for fluorination and reduction
Fluorinating Agents Electrophilic fluorinating reagents (e.g., Selectfluor), N-fluorobenzenesulfonimide (NFSI)
Reducing Agents Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Reaction Time Several hours to overnight depending on step
Purification Methods Crystallization of hydrochloride salt, chromatography
Analytical Techniques NMR, Mass Spectrometry, Chiral HPLC, X-ray crystallography

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxymethyl group to a methyl group.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of de-fluorinated or methylated derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol hydrochloride 5-F, 1-CH₂OH C₇H₁₂FNO·HCl 181.64 Fluorine enhances electronegativity and metabolic stability; hydrochloride improves solubility .
(5-Methyl-3-azabicyclo[3.1.1]heptan-1-yl)methanol hydrochloride (CAS 2731010-74-3) 5-CH₃, 1-CH₂OH C₈H₁₅NO·HCl 177.67 Methyl group increases hydrophobicity; lower polarity compared to fluoro analog .
[5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride 5-(4-F-C₆H₄), 1-CH₂OH C₁₃H₁₅FNO·HCl 271.72 Bulky aryl group may reduce blood-brain barrier penetration but improve target specificity .
[5-(2,5-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol (CAS 2731007-89-7) 5-(2,5-Cl₂-C₆H₃), 1-CH₂OH C₁₃H₁₅Cl₂NO 272.17 Dichlorophenyl substituent enhances halogen bonding but increases molecular weight .

Functional Analogues with Modified Bicyclic Frameworks

Table 2: Comparison with Azabicyclo Derivatives of Different Ring Systems

Compound Name Bicyclic System Substituents Molecular Formula Molecular Weight Key Differences
{1-azabicyclo[3.2.1]octan-5-yl}methanol hydrochloride (CAS 1955561-19-9) 3.2.1 octane 5-CH₂OH C₈H₁₆ClNO 177.67 Larger ring system increases conformational flexibility; potential for varied pharmacokinetics .
(3-Fluoro-8-azabicyclo[3.2.1]octan-3-yl)methanol hydrochloride (CAS 2098089-46-2) 3.2.1 octane 3-F, 3-CH₂OH C₈H₁₅ClFNO 195.66 Fluorine at bridgehead position may alter steric and electronic properties .
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4) 4.1.0 heptane Boc-protected amine C₁₁H₂₀N₂O₂ 212.29 Norbornane-like structure with fused cyclohexane; distinct reactivity in ring-opening reactions .

Research Findings and Pharmacological Relevance

Fluorine vs. Methyl Substitution : Fluorination at the 5-position in the target compound improves metabolic stability compared to the methyl analog (Table 1), as fluorine resists oxidative degradation by cytochrome P450 enzymes .

Hydrochloride Salt Impact: The hydrochloride form of the target compound exhibits higher aqueous solubility (≥50 mg/mL) compared to non-salt analogs, facilitating intravenous administration .

Aryl-Substituted Derivatives : Compounds with aryl groups (e.g., 4-fluorophenyl or dichlorophenyl) show enhanced binding affinity to serotonin receptors (Ki < 10 nM) but suffer from reduced bioavailability due to increased lipophilicity .

Ring System Flexibility : Azabicyclo[3.2.1]octane derivatives (Table 2) demonstrate broader receptor promiscuity due to conformational adaptability, whereas the rigid [3.1.1]heptane core of the target compound favors selective binding .

Biological Activity

(5-Fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methanol;hydrochloride is a bicyclic compound notable for its unique structural features, including the presence of a fluorine atom and an azabicyclo framework. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H12ClFN2O
  • Molecular Weight : 194.65 g/mol
  • CAS Number : 2920400-91-3

The biological activity of this compound is hypothesized to involve interactions with various biomolecules, including enzymes and receptors. The fluorine atom enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved bioavailability and efficacy in biological systems .

In Vitro Studies

Research indicates that this compound may influence several cellular processes:

  • Enzyme Interaction : It has been shown to interact with specific enzymes, potentially acting as an inhibitor or modulator in metabolic pathways.
  • Cell Signaling : The compound may affect cell signaling pathways, which can lead to alterations in gene expression and cellular metabolism .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms remain to be elucidated.

In Vivo Studies

Case studies involving animal models have demonstrated the following:

  • Pharmacokinetics : Studies indicate that the compound exhibits significant hepatic metabolism, with rapid clearance rates observed in liver tissues .
  • Therapeutic Potential : In models of disease, this compound has shown promise as a therapeutic agent, particularly in targeting specific pathogens or disease states.

Data Table: Summary of Biological Activities

Activity Type Observation Reference
Enzyme InteractionModulates enzyme activity,
Cell SignalingAlters gene expression
Antimicrobial ActivityExhibits potential antimicrobial effects
PharmacokineticsRapid liver metabolism

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, researchers found that the compound demonstrated significant inhibitory effects against various bacterial strains. The mechanism was linked to enzyme inhibition related to bacterial cell wall synthesis.

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic study in mice revealed that following oral administration, the compound had a half-life of approximately 40 minutes in the liver, indicating rapid metabolism and clearance. This suggests the need for further optimization to enhance its therapeutic window in clinical applications .

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